molecular formula C15H13N3O3S B2999519 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941930-24-1

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2999519
CAS No.: 941930-24-1
M. Wt: 315.35
InChI Key: CHZBOBVJFDAGPL-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a novel synthetic compound featuring a 1,3,4-oxadiazole core scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring is recognized as a privileged pharmacophore and a stable bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and fine-tune the physicochemical properties of lead molecules . This particular derivative is disubstituted at the 2- and 5- positions of the oxadiazole ring with a furan-2-yl group and a complex acetamide side chain, a structural motif associated with a broad spectrum of potential biological activities. Researchers can explore this compound as a key intermediate or target molecule in projects aimed at developing new therapeutic agents. Based on the documented activities of analogous 1,3,4-oxadiazole derivatives, this compound holds promise for screening in various biological assays. Related structures have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens , as well as anticancer properties, with some compounds inducing cytotoxicity in tumor cell lines . Furthermore, the 1,3,4-oxadiazole scaffold is frequently investigated for its anti-inflammatory and antioxidant potential, where it may help neutralize reactive oxygen species (ROS) . The specific presence of the (4-(methylthio)phenyl) moiety may offer unique interactions with biological targets due to the potential for hydrogen bonding and hydrophobic interactions. The synthesis of such compounds typically involves cyclization reactions of appropriate precursors, such as hydrazide derivatives, in the presence of cyclizing agents . This product is supplied as a high-purity material characterized by advanced analytical techniques to ensure its quality and consistency for research applications. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-22-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(21-15)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBOBVJFDAGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known to enhance biological activity. The presence of a methylthio group on the phenyl ring further contributes to its pharmacological properties. The molecular formula is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S, with a molecular weight of 306.34 g/mol.

1. Anticancer Activity

Recent studies have indicated that derivatives containing oxadiazole and furan rings exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines.

Key Findings:

  • In vitro Studies: Several derivatives showed cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism of action often involves the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .
CompoundCell LineIC50 (µM)Mechanism
Compound AA54910.5Apoptosis induction
Compound BC68.3DNA synthesis inhibition

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that compounds with similar scaffolds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Example Results:

  • Minimum Inhibitory Concentration (MIC): The MIC values for related compounds were found to be as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanistic Insights

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is crucial in various metabolic pathways .

Case Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives, this compound demonstrated superior cytotoxicity against A549 cells compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that the compound exhibited a broad spectrum of activity, particularly against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Core Heterocycle Variations

Compounds with 1,3,4-oxadiazole, 1,3,4-thiadiazole, or fused heterocycles exhibit distinct electronic and steric properties:

Compound Name Core Heterocycle Key Substituents Biological Activity (if reported) Reference
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide 1,3,4-oxadiazole 5-furan-2-yl, 4-(methylthio)phenyl Not explicitly stated
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-thiadiazole 3-methoxybenzylthio, 4-(trifluoromethyl)phenyl Cytotoxic (hypothesized)
N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide 1,3,4-oxadiazole 5-furan-2-yl, o-tolyloxy Not reported
N-(5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzofuran-oxadiazole 5-bromobenzofuran, 4-fluorophenyl Tyrosinase inhibition (potential)

Key Observations :

  • Benzofuran-oxadiazole hybrids () enhance aromatic stacking capacity, which may improve binding to enzymatic targets like tyrosinase.

Acetamide Side Chain Modifications

The acetamide side chain's substituents significantly influence physicochemical and pharmacological properties:

Compound Name Side Chain Substituent Electronic Effects Lipophilicity (LogP) Reference
This compound 4-(methylthio)phenyl Electron-rich (S–CH₃ donor) High (estimated >3)
N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(4-chlorophenyl)acetamide 4-chlorophenyl Electron-withdrawing (Cl) Moderate (~2.5)
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide 4-methoxyphenylthio Electron-donating (OCH₃) High (~3.1)
N-(4-fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide 4-fluorophenyl, triazole-thio Polar (F), hydrogen-bonding (S) Moderate (~2.8)

Key Observations :

  • Methylthio (S–CH₃) and methoxy (OCH₃) groups enhance lipophilicity and may improve membrane permeability compared to halogens (Cl, F).
  • Chlorophenyl substituents increase metabolic stability but reduce solubility due to their hydrophobic nature .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Formation of the 1,3,4-oxadiazole core by cyclization of acylthiosemicarbazides using POCl₃ or other dehydrating agents under reflux conditions (90–150°C) .
  • Step 2 : Introduction of the furan-2-yl substituent through nucleophilic substitution or coupling reactions. For example, 5-phenyl-1,3,4-oxadiazole derivatives can react with furan-2-carboxylic acid derivatives in the presence of triethylamine .
  • Step 3 : Acetamide functionalization via reaction of chloroacetamide intermediates with the oxadiazole-thiolate intermediate in ethanol or DMF, followed by recrystallization .
    Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity (e.g., ethanol vs. DMSO/water mixtures) for recrystallization .

Q. How can researchers confirm the molecular structure of this compound?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., furan protons at δ 6.3–7.4 ppm, methylthio group at δ 2.5 ppm) .
    • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹ .
  • X-ray Crystallography : Resolve spatial arrangement of the oxadiazole and acetamide moieties, particularly bond angles around the sulfur atom in the methylthio group .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound (e.g., anti-inflammatory or antiproliferative properties)?

  • Substituent Effects :
    • Replace the methylthio group (-SMe) with electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve lipoxygenase inhibition .
    • Introduce halogen atoms (e.g., Cl, F) at the 4-position of the phenyl ring to enhance metabolic stability and target binding .
  • Methodology :
    • Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or 5-LOX .
    • Validate via in vitro assays (e.g., carrageenan-induced paw edema for anti-inflammatory activity) .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Case Example : If anti-exudative activity decreases despite introducing a polar substituent:
    • Hypothesis : Reduced membrane permeability due to increased hydrophilicity.
    • Validation :
  • Measure logP values (e.g., shake-flask method) to assess lipophilicity .
  • Perform molecular dynamics simulations to evaluate membrane penetration .
    • Resolution : Balance polarity by adding a methylene spacer (e.g., -CH₂O-) to retain both solubility and permeability .

Q. What computational tools are recommended for optimizing reaction conditions?

  • ICReDD Framework :
    • Combine quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal catalysts and solvents .
    • Example: Use Gaussian 16 to model reaction pathways for oxadiazole ring formation and identify energy barriers .
  • Experimental Validation :
    • Screen predicted conditions (e.g., pyridine/Zeolite-Y catalyst systems) in small-scale reactions before scaling up .

Critical Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for in vivo studies.
    • Solution : Synthesize PEGylated derivatives or co-crystallize with cyclodextrins .
  • Challenge : Side reactions during oxadiazole cyclization.
    • Solution : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

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